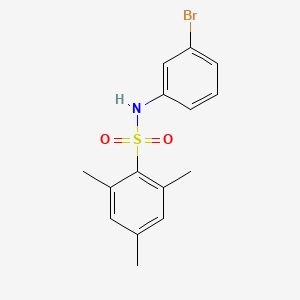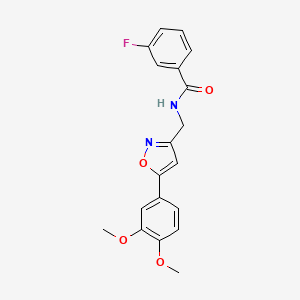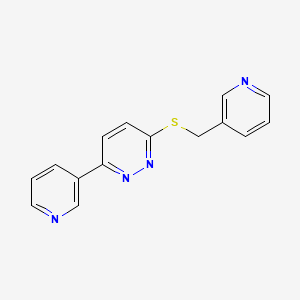
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a bromophenyl group attached to a trimethylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the bromine atom and the trimethyl groups in this compound can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in protein aggregation, such as tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, and their aggregation is a common pathological feature of these conditions .
Mode of Action
Compounds with similar structures have been shown to inhibit the aggregation of proteins like tau and alpha-synuclein . They do this by binding to these proteins and preventing them from forming aggregates .
Biochemical Pathways
It can be inferred that the compound may influence the pathways involving tau and alpha-synuclein, given its potential role in inhibiting protein aggregation . The aggregation of these proteins is a key event in the pathogenesis of several neurodegenerative diseases, and their inhibition could potentially alter the progression of these diseases .
Pharmacokinetics
For instance, one study found that a related compound reached its maximum concentration in rat plasma about 1 hour after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Similar compounds have been shown to inhibit the aggregation of proteins like tau and alpha-synuclein, which could potentially reduce neurodegeneration and improve survival in models of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3-bromoaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
- Dissolve 3-bromoaniline in a suitable solvent such as dichloromethane.
- Add 2,4,6-trimethylbenzenesulfonyl chloride to the solution.
- Add a base (e.g., pyridine) to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The aromatic rings in the compound can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. The reactions are usually conducted under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Electrophilic aromatic substitution: The products are the substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.
Reduction: The major product is the corresponding amine derivative of the original sulfonamide.
Scientific Research Applications
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antimicrobial agents. Sulfonamides are known for their antibacterial properties, and modifications to the structure can enhance their efficacy and spectrum of activity.
Biological Studies: The compound can be used in studies to investigate the interactions between sulfonamides and biological targets such as enzymes and receptors.
Chemical Biology: It can serve as a probe to study the mechanisms of action of sulfonamide-based drugs and their effects on cellular processes.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-bromophenyl)-2,4,6-dimethylbenzenesulfonamide
Uniqueness
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the specific substitution pattern on the aromatic rings. The presence of the bromine atom at the 3-position and the trimethyl groups on the benzenesulfonamide moiety can influence its chemical reactivity and biological activity. These structural features can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAIHLCVBZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)
![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)
![tert-butyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2897717.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)


![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)
![N-(2-phenylethyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2897725.png)

